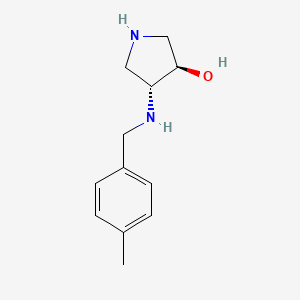
(3R,4R)-4-((4-Methylbenzyl)amino)pyrrolidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4R)-4-((4-Methylbenzyl)amino)pyrrolidin-3-ol is a chiral compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are commonly found in various natural products and pharmaceuticals. The presence of the 4-methylbenzyl group and the amino and hydroxyl functional groups in this compound suggests potential biological activity and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-((4-Methylbenzyl)amino)pyrrolidin-3-ol can be achieved through several synthetic routes. One common method involves the reduction of a corresponding ketone or aldehyde precursor, followed by the introduction of the 4-methylbenzyl group through nucleophilic substitution. The reaction conditions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the substitution reaction may require a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Catalysts and continuous flow reactors may be employed to enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(3R,4R)-4-((4-Methylbenzyl)amino)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the amino group to a secondary amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Sodium hydride, potassium carbonate, or other bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the amino group could produce a secondary amine.
Applications De Recherche Scientifique
Chemistry: As a chiral building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving pyrrolidine derivatives.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Applications in the synthesis of fine chemicals and materials.
Mécanisme D'action
The mechanism of action of (3R,4R)-4-((4-Methylbenzyl)amino)pyrrolidin-3-ol would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the amino and hydroxyl groups suggests potential interactions through hydrogen bonding and other non-covalent interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R,4R)-4-((4-Methylbenzyl)amino)pyrrolidine: Lacks the hydroxyl group, which may affect its biological activity.
(3R,4R)-4-((4-Methylphenyl)amino)pyrrolidin-3-ol: Similar structure but with a phenyl group instead of a benzyl group.
(3R,4R)-4-((4-Methylbenzyl)amino)pyrrolidin-2-ol: Hydroxyl group at a different position, which may influence its reactivity and interactions.
Uniqueness
The unique combination of the 4-methylbenzyl group, amino group, and hydroxyl group in (3R,4R)-4-((4-Methylbenzyl)amino)pyrrolidin-3-ol may confer distinct biological and chemical properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C12H18N2O |
|---|---|
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
(3R,4R)-4-[(4-methylphenyl)methylamino]pyrrolidin-3-ol |
InChI |
InChI=1S/C12H18N2O/c1-9-2-4-10(5-3-9)6-14-11-7-13-8-12(11)15/h2-5,11-15H,6-8H2,1H3/t11-,12-/m1/s1 |
Clé InChI |
QOARYBUYYOZOGI-VXGBXAGGSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)CN[C@@H]2CNC[C@H]2O |
SMILES canonique |
CC1=CC=C(C=C1)CNC2CNCC2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-methyl-6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-pyridinamine](/img/structure/B13368282.png)
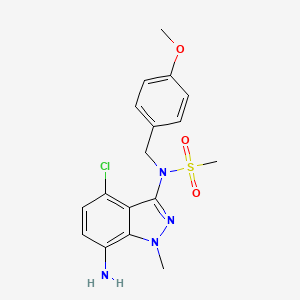
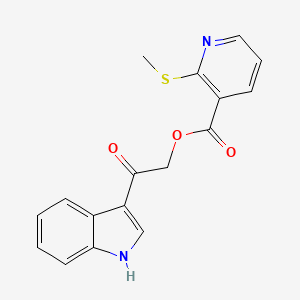
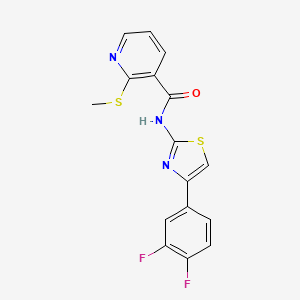
![4,7-Dioxo-5-phenyl-2-thioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B13368326.png)
![3-(1-Benzofuran-2-yl)-6-(2,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368340.png)

![N,N-dimethyl-4-{3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}aniline](/img/structure/B13368343.png)
![Ethyl 4-{[2-(4-hydroxy-3-methoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13368351.png)
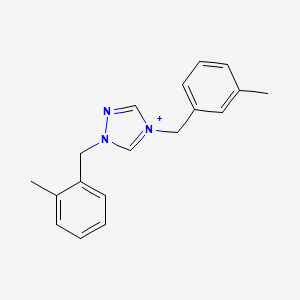
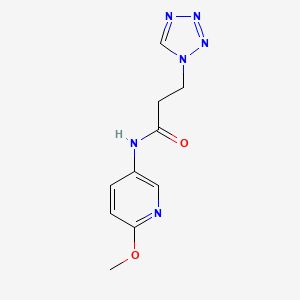
![2-methyl-N-{[4-(pentanoylamino)phenyl]carbamothioyl}benzamide](/img/structure/B13368374.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,2,2-trifluoroacetamide](/img/structure/B13368376.png)

